

# Structural Analysis of 1-Phenylcyclobutanecarbaldehyde: A Comparative Guide

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## Compound of Interest

Compound Name: 1-phenylcyclobutanecarbaldehyde

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This guide provides a comparative structural analysis of **1-phenylcyclobutanecarbaldehyde**, a molecule of interest in synthetic chemistry and drug discovery. Due to the limited availability of direct experimental data for this compound, this guide leverages data from structurally similar analogs—cyclobutanecarbaldehyde and 1-phenylcyclopropane-1-carbaldehyde—to infer and understand its key structural and spectroscopic features. This comparative approach allows for an objective evaluation of the influence of the phenyl group and the cyclobutane ring on the molecule's overall characteristics.

## Physicochemical Properties

A summary of the key physicochemical properties of **1-phenylcyclobutanecarbaldehyde** and its selected analogs is presented in Table 1. These properties are fundamental for understanding the compound's behavior in various chemical and biological systems.

Property	1-Phenylcyclobutane carbaldehyde	Cyclobutanecarbaldehyde	1-Phenylcyclopropane-1-carbaldehyde
Molecular Formula	C <sub>11</sub> H <sub>12</sub> O[1]	C <sub>5</sub> H <sub>8</sub> O	C <sub>10</sub> H <sub>10</sub> O
Molecular Weight	160.21 g/mol [1]	84.12 g/mol	146.19 g/mol
CAS Number	1469-83-6[1][2]	2987-17-9	21744-88-7
Boiling Point	95-97 °C (predicted)	115-117 °C	Not available
Density	1.142 ± 0.06 g/cm <sup>3</sup> (predicted)	0.923 g/mL	Not available

## Spectroscopic Analysis

Spectroscopic techniques are crucial for elucidating the structure of organic molecules. While experimental spectra for **1-phenylcyclobutanecarbaldehyde** are not readily available in the public domain, we can predict its spectral characteristics by comparing the data of its analogs.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule.

- <sup>1</sup>H NMR:** The proton NMR spectrum of **1-phenylcyclobutanecarbaldehyde** is expected to show distinct signals for the aldehydic proton, the aromatic protons of the phenyl group, and the methylene protons of the cyclobutane ring. The chemical shift of the aldehydic proton would likely appear in the downfield region (around 9-10 ppm). The phenyl protons would exhibit signals in the aromatic region (7-8 ppm). The cyclobutane protons would show complex multiplets in the aliphatic region (1.5-3.0 ppm) due to their diastereotopic nature and coupling with each other.
- <sup>13</sup>C NMR:** The carbon NMR spectrum would be characterized by a signal for the carbonyl carbon of the aldehyde in the highly deshielded region (around 200 ppm). The aromatic carbons would resonate in the 125-150 ppm range. The quaternary carbon of the

cyclobutane ring attached to the phenyl and aldehyde groups would be found further downfield compared to the other cyclobutane carbons.

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **1-phenylcyclobutanecarbaldehyde** is expected to exhibit a strong absorption band corresponding to the C=O stretching vibration of the aldehyde group, typically in the range of 1720-1740  $\text{cm}^{-1}$ . Other characteristic peaks would include those for the aromatic C-H stretching (around 3000-3100  $\text{cm}^{-1}$ ) and the aliphatic C-H stretching of the cyclobutane ring (around 2850-3000  $\text{cm}^{-1}$ ).

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The mass spectrum of **1-phenylcyclobutanecarbaldehyde** would show a molecular ion peak ( $\text{M}^+$ ) at  $m/z = 160$ . The fragmentation pattern would likely involve the loss of the formyl group (CHO) and fragmentation of the cyclobutane ring.

## Structural Comparison with Analogs

The structural features of **1-phenylcyclobutanecarbaldehyde** can be better understood by comparing it with cyclobutanecarbaldehyde and 1-phenylcyclopropane-1-carbaldehyde.

- **Effect of the Phenyl Group (vs. Cyclobutanecarbaldehyde):** The introduction of a phenyl group at the C1 position of the cyclobutane ring is expected to introduce significant steric hindrance and electronic effects. The phenyl group's electron-withdrawing nature may influence the reactivity of the aldehyde. The steric bulk will affect the preferred conformation of the cyclobutane ring.
- **Effect of the Ring Size (vs. 1-Phenylcyclopropane-1-carbaldehyde):** The cyclobutane ring is less strained than the cyclopropane ring. This difference in ring strain would be reflected in the bond angles and bond lengths within the ring and could influence the spectroscopic properties and chemical reactivity of the aldehyde group.

## Experimental Protocols

While specific experimental data for the target molecule is unavailable, the following are general protocols for the types of experiments that would be conducted for its structural analysis.

#### Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{DMSO-d}_6$ ) in an NMR tube.
- **Data Acquisition:** Record  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra on a spectrometer operating at a suitable frequency (e.g., 400 or 500 MHz for  $^1\text{H}$ ).
- **Data Processing:** Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra. Chemical shifts are reported in ppm relative to a reference standard (e.g., TMS).

#### Infrared (IR) Spectroscopy

- **Sample Preparation:** For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For a solid sample, a KBr pellet can be prepared by grinding the sample with KBr powder and pressing it into a disk.
- **Data Acquisition:** Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over a typical range of  $4000\text{-}400\text{ cm}^{-1}$ .
- **Data Analysis:** Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

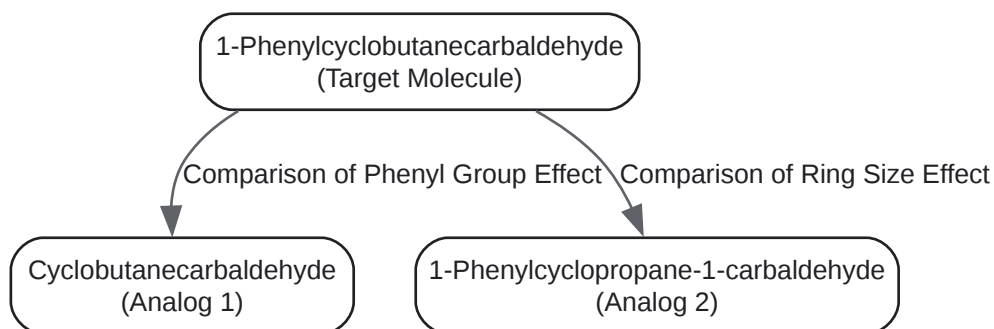
#### Mass Spectrometry (MS)

- **Sample Introduction:** Introduce a small amount of the sample into the mass spectrometer via a suitable ionization method (e.g., electron ionization - EI, or electrospray ionization - ESI).
- **Data Acquisition:** Acquire the mass spectrum, which is a plot of ion abundance versus mass-to-charge ratio ( $m/z$ ).

- Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule.

## Logical Relationship Diagram

The following diagram illustrates the logical relationship between **1-phenylcyclobutanecarbaldehyde** and its structural analogs used for this comparative analysis.



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Caption: Logical relationship for comparative structural analysis.

## Conclusion

While direct experimental data for **1-phenylcyclobutanecarbaldehyde** remains elusive in publicly accessible databases, a comparative analysis with its structural analogs, cyclobutanecarbaldehyde and 1-phenylcyclopropane-1-carbaldehyde, provides valuable insights into its likely structural and spectroscopic properties. This approach, combining known data with predictive analysis, serves as a useful guide for researchers in the fields of chemistry and drug development. Further experimental investigation is warranted to definitively characterize this compound.

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## References

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